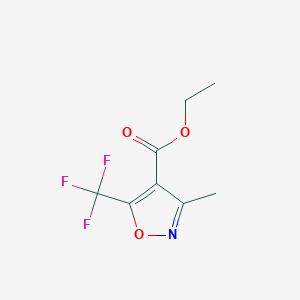![molecular formula C10H8N2O2S B6258233 (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1017785-39-5](/img/no-structure.png)
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2E-3TP, is an organic compound belonging to the class of pyrazoles. It is a colorless to yellowish solid that is soluble in organic solvents. It is used in organic synthesis, particularly in the synthesis of other pyrazoles, and has been studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is not yet fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been found to inhibit the production of reactive oxygen species (ROS) in cells, which can lead to cell damage and inflammation. Additionally, it has been found to inhibit the activation of certain inflammatory pathways, such as the NF-κB pathway.
Biochemical and Physiological Effects
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of ROS, which can lead to cell damage and inflammation. Additionally, it has been found to inhibit the activation of certain inflammatory pathways, such as the NF-κB pathway. It has also been found to act as an antioxidant and to have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, its synthesis is relatively simple and can be performed in a short period of time. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in aqueous solutions and can be difficult to work with in certain laboratory protocols.
Direcciones Futuras
There are several potential future directions for research on (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid. One potential avenue of research is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted on its potential anti-cancer properties, as well as its ability to form complexes with other molecules and its potential applications in drug discovery. Additionally, further research could be conducted on the synthesis of (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid and its potential applications in organic synthesis. Finally, further research could be conducted on its potential applications in other fields, such as catalysis and materials science.
Métodos De Síntesis
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can be synthesized through a variety of methods, including condensation reactions and the direct synthesis of the pyrazole ring. The most common condensation reaction used is the reaction between an aldehyde and an amine, which produces a Schiff base intermediate which can then be cyclized to form the pyrazole ring. The direct synthesis of the pyrazole ring involves the reaction of two molecules of an aldehyde, a primary amine, and an acid catalyst. The reaction yields the desired product, (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, as a single product.
Aplicaciones Científicas De Investigación
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been found to have a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been used to study the mechanisms of action of other compounds, as it can be used to form complexes with other molecules. This makes it a useful tool for studying the interactions between compounds and their biological targets.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves the synthesis of the pyrazole ring followed by the addition of the thiophene and propenoic acid groups.", "Starting Materials": [ "2-bromoacetophenone", "hydrazine hydrate", "thiophene-2-carboxaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "acetyl chloride", "sodium hydroxide", "propenoic acid" ], "Reaction": [ "Step 1: Synthesis of 3-bromo-1-phenyl-1H-pyrazole", "React 2-bromoacetophenone with hydrazine hydrate to form 1-phenyl-3-bromo-1H-pyrazole.", "Step 2: Synthesis of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde", "React thiophene-2-carboxaldehyde with 1-phenyl-3-bromo-1H-pyrazole in the presence of sodium ethoxide to form 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.", "Step 3: Synthesis of ethyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate", "React 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of acetic anhydride to form ethyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate.", "Step 4: Synthesis of (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid", "React ethyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate with sodium borohydride in the presence of acetic acid to reduce the ester group to an alcohol.", "React the resulting alcohol with acetyl chloride in the presence of sodium hydroxide to form the acetyl ester.", "React the acetyl ester with propenoic acid in the presence of sodium hydroxide to form (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid." ] } | |
Número CAS |
1017785-39-5 |
Nombre del producto |
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid |
Fórmula molecular |
C10H8N2O2S |
Peso molecular |
220.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



